molecular formula C6H3Cl4N B044146 2,3,4,5-Tetrachloroaniline CAS No. 634-83-3

2,3,4,5-Tetrachloroaniline

Cat. No. B044146
CAS RN: 634-83-3
M. Wt: 230.9 g/mol
InChI Key: GBKZRUCVLTWAML-UHFFFAOYSA-N
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Patent
US04647700

Procedure details

Under these conditions, it is observed that the degree of conversion (DC) of the 2,3,4,5-tetrachloroaniline is 99.5% and the actual yield of 3,5-dichloroaniline is 61.1%; 37.5% of 2,3,5-trichloroaniline, formed as an intermediate, remains.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:8]([Cl:9])=[C:7](Cl)[C:6]([Cl:11])=[CH:5][C:3]=1[NH2:4].ClC1C=C(C=C(Cl)C=1)N>>[Cl:1][C:2]1[C:8]([Cl:9])=[CH:7][C:6]([Cl:11])=[CH:5][C:3]=1[NH2:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(N)C=C(C(=C1Cl)Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(N)C=C(C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N)C=C(C=C1Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 37.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.